Palmitoylhomocysteine

Übersicht

Beschreibung

Palmitoyl homocysteine is a lipid nanocarrier.

Wissenschaftliche Forschungsanwendungen

Palmitoylhomocysteine (PHC) is a pH-sensitive lipid that has garnered interest in various scientific research applications, particularly in drug delivery systems and biotechnology .

Scientific Research Applications

PHC's primary application lies in its pH-sensitive properties when incorporated into liposomes . Liposomes containing PHC can release their contents in response to changes in pH, making them useful for targeted drug delivery .

Drug Delivery Systems

- Targeted Drug Release: PHC is used to create liposomes that release drugs specifically in response to a change in pH in the surrounding environment . This is particularly useful for delivering drugs to specific locations within the body, such as tumor cells or within cellular compartments .

- Enhanced Delivery to Glioma Cells: Studies have shown that lipid nanocarriers containing PHC can effectively deliver drugs like temozolomide (TMZ) to glioma cells, which overexpress platelet-derived growth factor receptor. This approach helps to overcome the blood-brain barrier, improving the effectiveness of chemotherapy for glioblastoma multiforme .

- Gene Delivery: PHC can be used in co-liposomal formulations to deliver genes to cancer stem cells. For example, a pH-responsive cationic co-liposome composed of palmitoyl homocysteine, DOPE (dioleoylphosphatidylethanolamine), and C5C can transport genes selectively to EpCAM-overexpressing cancer stem cells .

pH-Sensitive Liposomes

- Acid-Induced Fusion: Liposomes composed of dioleoylphosphatidyl-ethanolamine and palmitoyl-homocysteine (8:2) exhibit high fusion competence when exposed to an acidic environment with a pH less than 6.5 .

- Liposome Composition: this compound can be combined with other lipids like dioleoylphosphatidylethanolamine (DOPE), oleic acid (OA), or dipalmitoylsuccinylglycerol (DPSG) to create pH-sensitive liposomes with varying acid sensitivities . DOPE/OA liposomes are the most acid-sensitive, while DOPE/DPSG liposomes are the least acid-sensitive .

- Mechanism: When pH-sensitive molecules like PHC are incorporated into liposomes, drugs can be specifically released from these vesicles by changes in the ambient pH . DOPE liposomes containing PHC can deliver their contents at the early endosome .

Case Studies

- Delivery of Temozolomide to Glioma Cells: Micelles loaded with temozolomide (TMZ) were designed to increase the delivery of efficient chemotherapies into the tumor past the blood-brain barrier .

- Efficient Cytoplasmic Delivery of Fluorescent Dye: Liposomes composed of dioleoylphosphatidyl-ethanolamine and palmitoyl-homocysteine (8:2) are highly fusion competent when exposed to an acidic environment of pH less than 6.5, allowing for efficient cytoplasmic delivery of a fluorescent dye .

- Cancer Stem Cell-Targeted Gene Delivery: A new pH-responsive cationic co-liposomal formulation was prepared using the twin version of the amphiphile palmitoyl homocysteine, TPHC; natural zwitterionic lipid, DOPE; and cholesterol-based twin cationic lipid, C5C, at specified molar ratios .

Data Table

Other Applications

While the primary focus of PHC is in drug delivery, the broader applications of biotechnology in scientific research should be noted :

Eigenschaften

CAS-Nummer |

76822-97-4 |

|---|---|

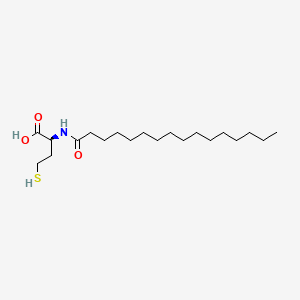

Molekularformel |

C20H39NO3S |

Molekulargewicht |

373.6 g/mol |

IUPAC-Name |

(2S)-2-(hexadecanoylamino)-4-sulfanylbutanoic acid |

InChI |

InChI=1S/C20H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18(16-17-25)20(23)24/h18,25H,2-17H2,1H3,(H,21,22)(H,23,24)/t18-/m0/s1 |

InChI-Schlüssel |

WPWJFABXGZAMQI-SFHVURJKSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCS)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

76822-97-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Palmitoylhomocysteine; Palm-hcys; Palmitoyl-homocysteine; Palmitoyl homocysteine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.